2-chloro-4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-chloro-4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-chloro-4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst such as concentrated sulfuric acid or trifluoroacetic acid . Industrial production methods may involve the use of homogeneous or heterogeneous catalysts to optimize yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
2-chloro-4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-chloro-4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one include other coumarin derivatives such as:
7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in various analytical applications.
3-(bromoacetyl)coumarin: Used as a building block for the synthesis of heterocyclic compounds with potential biological activities.
6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: Exhibits various biological activities and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18ClNO3 |
---|---|
Molecular Weight |
307.77 g/mol |
IUPAC Name |
2-chloro-4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C16H18ClNO3/c1-18(2)8-12-14(19)13(17)7-11-9-5-3-4-6-10(9)16(20)21-15(11)12/h7,19H,3-6,8H2,1-2H3 |
InChI Key |
ZAEWDKBDPROWRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C2C(=CC(=C1O)Cl)C3=C(CCCC3)C(=O)O2 |
Origin of Product |
United States |
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